molecular formula C16H9ClN2OS2 B2952321 5-chloro-N-(naphtho[2,1-d]thiazol-2-yl)thiophene-2-carboxamide CAS No. 325987-10-8

5-chloro-N-(naphtho[2,1-d]thiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2952321
CAS No.: 325987-10-8
M. Wt: 344.83
InChI Key: RFKJTPMILUSGRM-UHFFFAOYSA-N
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Description

5-Chloro-N-(naphtho[2,1-d]thiazol-2-yl)thiophene-2-carboxamide is a complex organic compound characterized by its unique molecular structure, which includes a thiophene ring, a chloro group, a naphthothiazole moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-(naphtho[2,1-d]thiazol-2-yl)thiophene-2-carboxamide typically involves multiple steps, starting with the construction of the thiophene ring followed by the introduction of the chloro group and the naphthothiazole moiety. Common synthetic routes include:

  • Thiophene Synthesis: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of α-aminonitriles with ketones in the presence of elemental sulfur and a base.

  • Chlorination: The chloro group is introduced through electrophilic aromatic substitution reactions, often using reagents like chlorine gas or N-chlorosuccinimide.

  • Naphthothiazole Formation: The naphthothiazole moiety is typically formed through cyclization reactions involving naphthalene derivatives and thiazole precursors.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-N-(naphtho[2,1-d]thiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states, often using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be performed to convert the compound into its reduced forms, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Substitution reactions can occur at different positions on the thiophene ring, involving nucleophilic or electrophilic substitution mechanisms.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride, hydrogen gas with a catalyst.

  • Substitution: Various nucleophiles and electrophiles, depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives, such as sulfoxides or sulfones.

  • Reduction Products: Reduced forms of the compound, such as thiophene derivatives with fewer double bonds.

  • Substitution Products: Derivatives with different substituents on the thiophene ring.

Scientific Research Applications

Chemistry: In chemistry, 5-chloro-N-(naphtho[2,1-d]thiazol-2-yl)thiophene-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential biological activities, including antimicrobial, antifungal, and anticancer properties. It can be used in the development of new drugs and therapeutic agents.

Medicine: Due to its biological activities, this compound is being explored for its potential use in medical applications, such as the treatment of infections and cancer. Its ability to inhibit specific enzymes makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties can enhance the performance and durability of these materials.

Comparison with Similar Compounds

  • Thiazole Derivatives: Other thiazole-based compounds with similar biological activities.

  • Thiophene Derivatives: Compounds containing thiophene rings with various substituents.

  • Naphthothiazole Derivatives: Compounds with naphthothiazole moieties used in drug development.

Uniqueness: 5-Chloro-N-(naphtho[2,1-d]thiazol-2-yl)thiophene-2-carboxamide stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure and properties make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

N-benzo[g][1,3]benzothiazol-2-yl-5-chlorothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClN2OS2/c17-13-8-7-12(21-13)15(20)19-16-18-11-6-5-9-3-1-2-4-10(9)14(11)22-16/h1-8H,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFKJTPMILUSGRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2SC(=N3)NC(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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